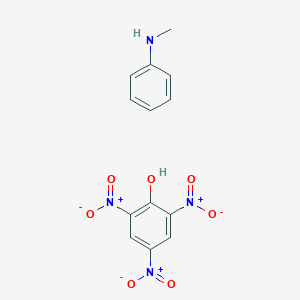
N-methylaniline;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methylaniline;2,4,6-trinitrophenol: is a compound that combines the properties of both N-methylaniline and 2,4,6-trinitrophenol. N-methylaniline is an aniline derivative with the chemical formula C₆H₅NH(CH₃), known for its use as an intermediate in the production of dyes and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
N-methylaniline: can be synthesized by the methylation of aniline using methyl iodide in the presence of a base such as sodium hydroxide.
2,4,6-trinitrophenol: is typically synthesized by the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods:
- Industrial production of N-methylaniline involves the reaction of aniline with methanol in the presence of a catalyst such as aluminum oxide .
- 2,4,6-trinitrophenol is produced on an industrial scale by the nitration of phenol using a mixture of sulfuric acid and nitric acid under controlled temperature conditions .
Chemical Reactions Analysis
Types of Reactions:
N-methylaniline: undergoes various reactions including oxidation, reduction, and substitution.
2,4,6-trinitrophenol: undergoes reduction reactions to form 2,4,6-triaminophenol and substitution reactions to form various derivatives.
Common Reagents and Conditions:
- Oxidation of N-methylaniline typically uses reagents such as potassium permanganate or chromium trioxide .
- Reduction of 2,4,6-trinitrophenol often involves reagents like sodium dithionite or hydrogen in the presence of a catalyst .
Major Products Formed:
Scientific Research Applications
Chemistry:
- N-methylaniline is used as an intermediate in the synthesis of dyes and agrochemicals .
- 2,4,6-trinitrophenol is used as a reagent in chemical analysis and as a standard for calibrating calorimeters .
Biology and Medicine:
- N-methylaniline has been studied for its potential use in pharmaceuticals due to its ability to interact with various biological targets .
- 2,4,6-trinitrophenol is used in biochemical research to study enzyme kinetics and protein interactions .
Industry:
Mechanism of Action
N-methylaniline:
- The mechanism of action involves its interaction with biological targets such as enzymes and receptors, leading to various biochemical effects .
2,4,6-trinitrophenol:
Comparison with Similar Compounds
2,4-dinitrophenol: Similar to 2,4,6-trinitrophenol but with one less nitro group, making it less explosive and less reactive in redox reactions.
Uniqueness:
Properties
CAS No. |
14953-19-6 |
|---|---|
Molecular Formula |
C13H12N4O7 |
Molecular Weight |
336.26 g/mol |
IUPAC Name |
N-methylaniline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H9N.C6H3N3O7/c1-8-7-5-3-2-4-6-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-6,8H,1H3;1-2,10H |
InChI Key |
IJKRIDJKDLQYNK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















